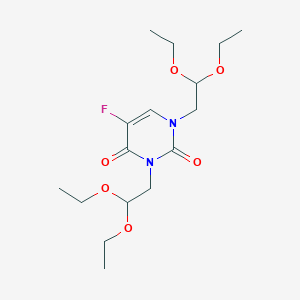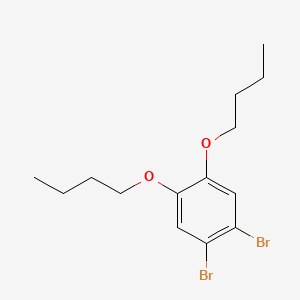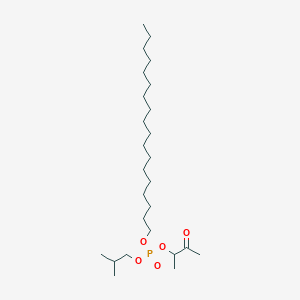
(Chloromethyl)(trifluoromethyl)phosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)(trifluoromethyl)phosphinic chloride is an organophosphorus compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a phosphinic chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)(trifluoromethyl)phosphinic chloride typically involves the reaction of chloromethylphosphonic dichloride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphinic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic chloride to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines, alcohols.
Major Products:
Phosphinic Acids: Formed through oxidation.
Phosphine Derivatives: Resulting from reduction.
Substituted Phosphinic Chlorides: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)(trifluoromethyl)phosphinic chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphinic acid-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of (Chloromethyl)(trifluoromethyl)phosphinic chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of both chloromethyl and trifluoromethyl groups enhances its electrophilicity, making it a potent reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
- (Chloromethyl)phosphonic dichloride
- (Trifluoromethyl)phosphonic dichloride
- (Chloromethyl)(trifluoromethyl)phosphine oxide
Comparison: (Chloromethyl)(trifluoromethyl)phosphinic chloride is unique due to the simultaneous presence of both chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. This dual functionality allows for more versatile applications in synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
105263-72-7 |
|---|---|
Molekularformel |
C2H2Cl2F3OP |
Molekulargewicht |
200.91 g/mol |
IUPAC-Name |
[chloro(chloromethyl)phosphoryl]-trifluoromethane |
InChI |
InChI=1S/C2H2Cl2F3OP/c3-1-9(4,8)2(5,6)7/h1H2 |
InChI-Schlüssel |
TXGTYDFYTYKFEI-UHFFFAOYSA-N |
Kanonische SMILES |
C(P(=O)(C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


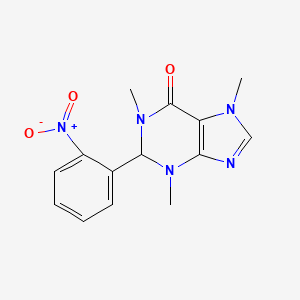
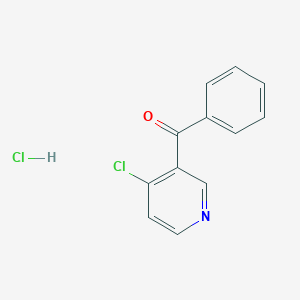
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

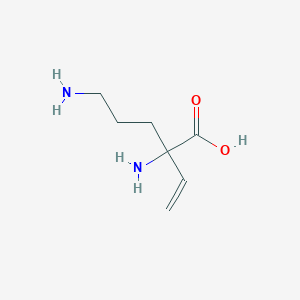
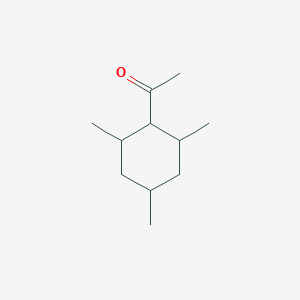
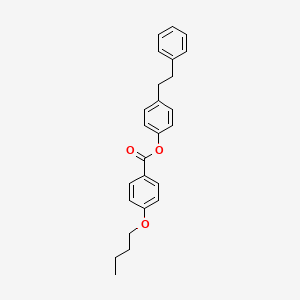

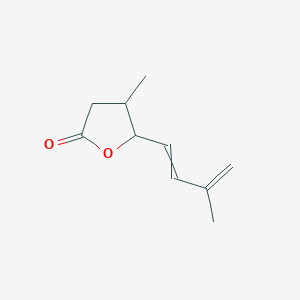
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
